

VU6005806: A Potent and Selective M4 Receptor Positive Allosteric Modulator

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Compound of Interest

Compound Name: VU6005806

Cat. No.: B15145321

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the selectivity of **VU6005806** for the M4 muscarinic acetylcholine receptor. By comparing its performance with other relevant M4 positive allosteric modulators (PAMs) and presenting supporting experimental data, this document serves as a valuable resource for evaluating **VU6005806** for preclinical research.

VU6005806 is a novel, high-quality preclinical in vivo probe characterized as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.^[1] It belongs to a class of molecules that do not activate the receptor directly but rather enhance the response of the receptor to the endogenous agonist, acetylcholine (ACh). The selective activation of the M4 receptor is a promising therapeutic strategy for treating neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.^[2]

Comparative Selectivity Profile

The selectivity of **VU6005806** for the human M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5) is a critical attribute for its utility as a research tool and potential therapeutic agent. The following table summarizes the in vitro pharmacological data for **VU6005806** and compares it to other notable M4 PAMs.

Compound	hM1 EC50 (nM)	hM2 EC50 (nM)	hM3 EC50 (nM)	hM4 EC50 (nM)	hM5 EC50 (nM)	Fold Selectivity (M4 vs. others)
VU6005806	>30,000	>30,000	>30,000	190	>30,000	>158-fold
VU0152100	>10,000	>10,000	>10,000	257	>10,000	>39-fold
VU0467154	>30,000	>30,000	>30,000	17.7 (rat)	>30,000	>1695-fold (vs. rat M1, M2, M3, M5)

EC50 values represent the concentration of the compound that produces a half-maximal response. Data for **VU6005806** was obtained from functional potentiation assays in CHO cells expressing the respective human muscarinic receptors. The data for comparator compounds are from published literature.

As the data indicates, **VU6005806** demonstrates exceptional selectivity for the M4 receptor, with no significant potentiation observed at M1, M2, M3, or M5 receptors at concentrations up to 30 μ M. This high degree of selectivity minimizes the potential for off-target effects, making it a precise tool for studying M4 receptor function.

Experimental Methodologies

The determination of the selectivity profile of **VU6005806** and other M4 PAMs relies on robust in vitro assays. The two primary methods employed are radioligand binding assays and functional assays, such as calcium mobilization assays.

Radioligand Binding Assays

These assays are used to determine the binding affinity (K_i) of a compound to a specific receptor. They involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the K_i value is calculated.

Protocol Outline:

- **Membrane Preparation:** Membranes are prepared from cells stably expressing the muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).
- **Incubation:** The cell membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound.
- **Filtration:** The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
- **Scintillation Counting:** The radioactivity retained on the filter is measured using a scintillation counter.
- **Data Analysis:** The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The K_i value is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assays

These functional assays measure the ability of a compound to potentiate the receptor's response to an agonist, in this case, acetylcholine. Since M2 and M4 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, they do not natively produce a calcium signal. To overcome this, cell lines are engineered to co-express the M4 receptor with a promiscuous G-protein, such as Gαq_{i5}, which links receptor activation to the phospholipase C (PLC) pathway and subsequent release of intracellular calcium.[\[2\]](#)

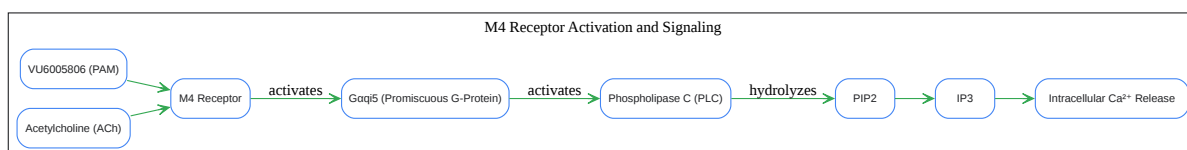
Protocol Outline:

- **Cell Culture:** Chinese Hamster Ovary (CHO) cells stably co-expressing the human M4 receptor and a promiscuous G-protein (e.g., Gαq_{i5}) are plated in a 96- or 384-well plate.
- **Dye Loading:** The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- **Compound Addition:** The test compound (**VU6005806**) is added to the wells at various concentrations.

- **Agonist Stimulation:** A fixed, sub-maximal concentration (EC20) of acetylcholine is added to the wells to stimulate the M4 receptor.
- **Fluorescence Measurement:** The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
- **Data Analysis:** The data is analyzed to determine the EC50 value of the test compound for potentiating the acetylcholine response.

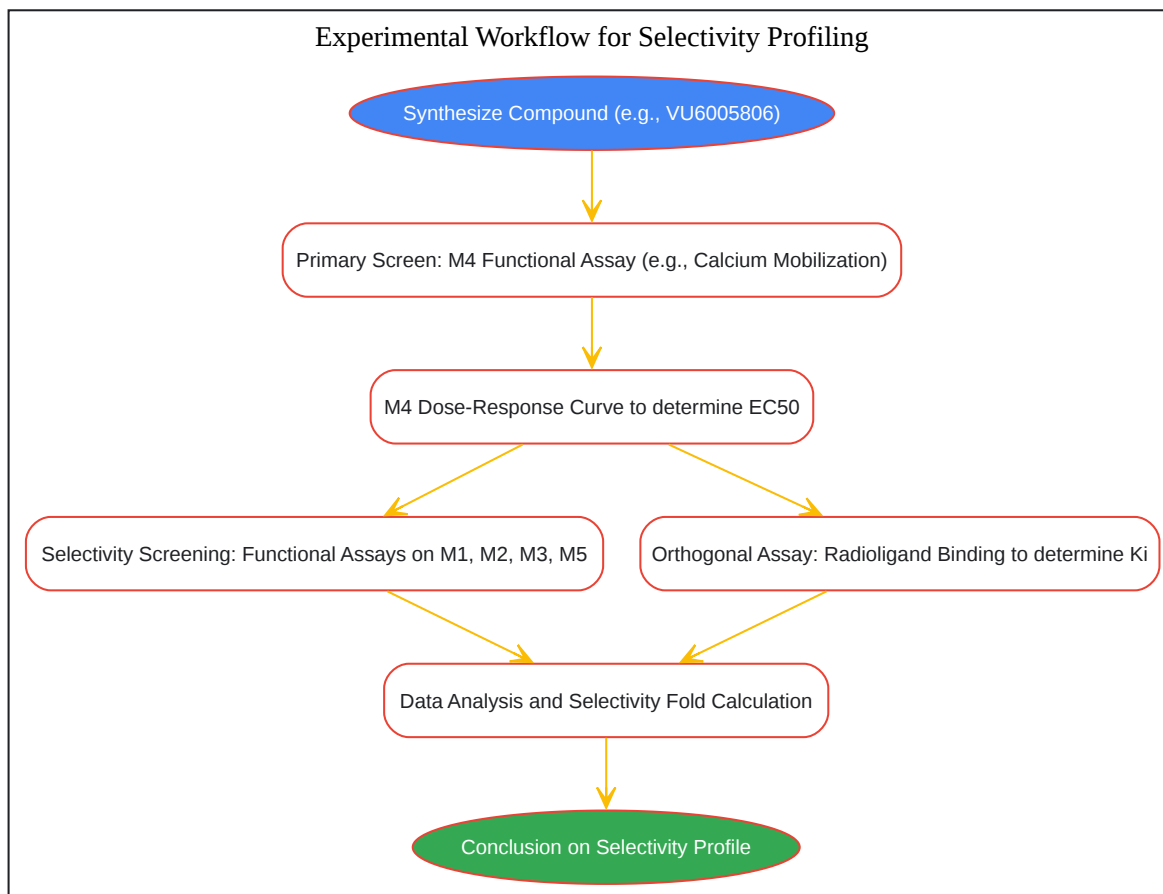
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the M4 receptor in the context of a calcium mobilization assay and the general experimental workflow for assessing the selectivity of an M4 PAM.



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Caption: M4 PAM Signaling in a Calcium Assay.



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Caption: GPCR Selectivity Screening Workflow.

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References

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